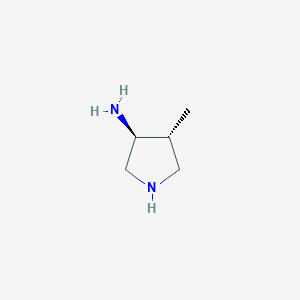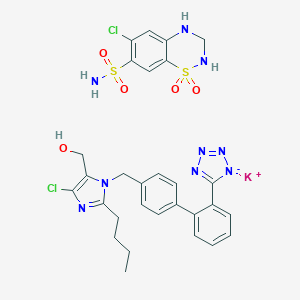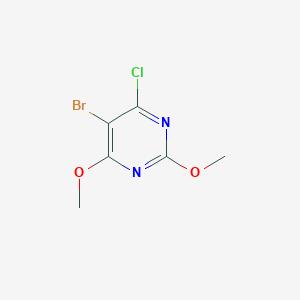
5-Bromo-4-chloro-2,6-dimethoxypyrimidine
概要
説明
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a halogenated pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. These compounds are significant in various fields, including pharmaceuticals and chemical synthesis, due to their versatile reactivity and potential biological activity.
Synthesis Analysis
The synthesis of halogenated pyrimidines can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine reacting with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Another approach includes condensation reactions, such as the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole under reflux conditions in ethanol . Additionally, bromination of different pyrimidine precursors can lead to various bromosubstituted pyrimidine derivatives, which are useful intermediates in further chemical transformations .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography, which provides detailed information about the crystalline network and intramolecular interactions, such as hydrogen bonds . The crystal structure analysis can reveal the presence of different tautomeric forms of the pyrimidine cations, as well as instances of disorder in the crystal lattice .
Chemical Reactions Analysis
Halogenated pyrimidines can undergo a variety of chemical reactions. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines can afford substituted aminopyrimidines . The presence of halogen functionalities on the pyrimidine nucleus allows for further diversification through reactions such as palladium-catalyzed cross-couplings and direct aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines, such as their thermal stability, can be characterized by spectroscopic and thermal analysis tools . The reactivity of these compounds in aminolysis reactions can vary depending on the halogen substituents, with bromopyrimidines generally being more reactive than their chloro counterparts . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results to assign transitions and identify electrophilic and nucleophilic regions on the molecule .
科学的研究の応用
Synthesis of Uracil and Adenine Phosphonic Acids
5-Bromo-4-chloro-2,6-dimethoxypyrimidine has been used in the synthesis of uracil-5-phosphonic acid and adenine-8-phosphonic acid, offering a method to create these significant compounds (Maruyama et al., 1983).
Development of Antiviral Agents
This chemical has played a role in the development of antiviral agents, particularly in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing potential against retrovirus replication (Hocková et al., 2003).
Generation of Silyl and Stannyl Pyrimidines
The compound is a precursor in the synthesis of silyl and stannyl derivatives of pyrimidines, contributing to the exploration of these organometallic compounds (Párkányi et al., 1988).
New Routes to Thiadiazine Derivatives
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a starting material in the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which are compounds of interest in various chemical research applications (Rahimizadeh et al., 2007).
Chemo- and Regioselective Functionalization of Uracil Derivatives
The compound has been utilized in the chemo- and regioselective functionalization of uracil derivatives, demonstrating its utility in synthesizing important pharmaceuticals (Boudet & Knochel, 2006).
特性
IUPAC Name |
5-bromo-4-chloro-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJBRHJTKOSSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481316 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
CAS RN |
42362-16-3 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



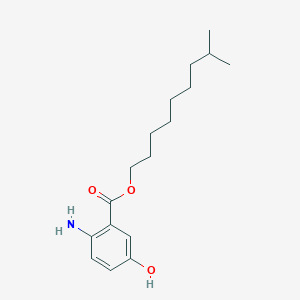
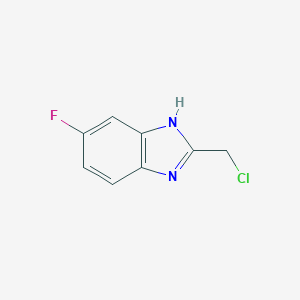
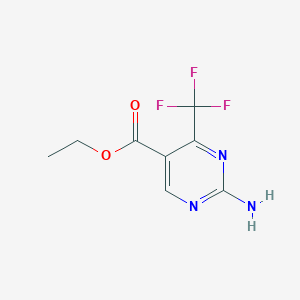
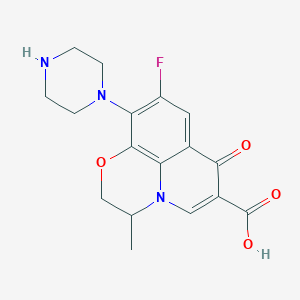
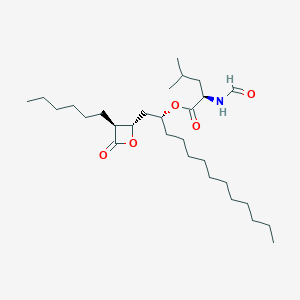
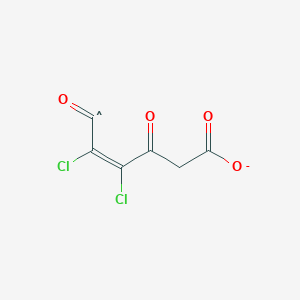
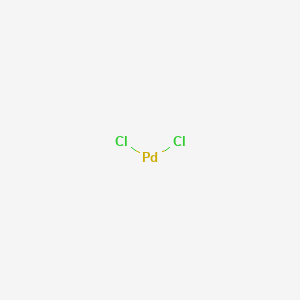
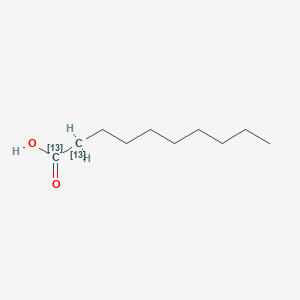
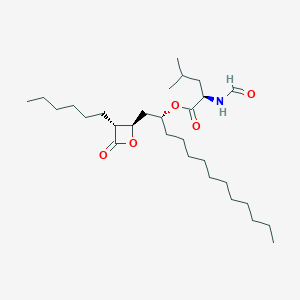
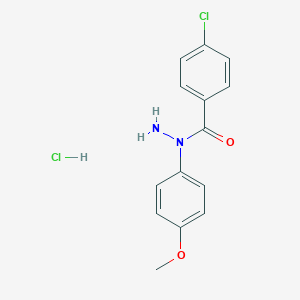
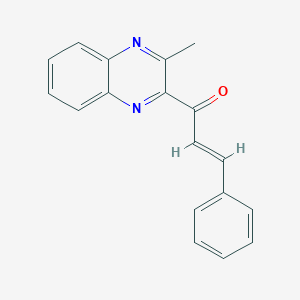
![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
